molecular formula C18H16ClN3O B14518088 3-Chloro-6-{2-[4-(ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one CAS No. 62771-09-9

3-Chloro-6-{2-[4-(ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14518088
CAS No.: 62771-09-9
M. Wt: 325.8 g/mol
InChI Key: LJLOSJOEJBSSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-{2-[4-(ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a chloro-substituted cyclohexadienone core linked to a naphthyl hydrazone moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-{2-[4-(ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the naphthyl hydrazone intermediate. This intermediate is then reacted with a chloro-substituted cyclohexadienone under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-{2-[4-(ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine or amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as quinones, hydrazines, and amines. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

3-Chloro-6-{2-[4-(ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-{2-[4-(ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-6-{2-[4-(ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one include other chloro-substituted cyclohexadienones and naphthyl hydrazones. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62771-09-9

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

5-chloro-2-[[4-(ethylamino)naphthalen-1-yl]diazenyl]phenol

InChI

InChI=1S/C18H16ClN3O/c1-2-20-15-9-10-16(14-6-4-3-5-13(14)15)21-22-17-8-7-12(19)11-18(17)23/h3-11,20,23H,2H2,1H3

InChI Key

LJLOSJOEJBSSBN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.